molecular formula C12H20N5O13P3 B1260852 Ethyl adenosine triphosphate

Ethyl adenosine triphosphate

Cat. No.: B1260852
M. Wt: 535.23 g/mol
InChI Key: ISCLZDJGLPCZAS-WOUKDFQISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ATP itself is a universal energy carrier in cellular processes, with a structure comprising adenine, ribose, and three phosphate groups.

Properties

Molecular Formula

C12H20N5O13P3

Molecular Weight

535.23 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [ethoxy(hydroxy)phosphoryl] hydrogen phosphate

InChI

InChI=1S/C12H20N5O13P3/c1-2-26-31(20,21)29-33(24,25)30-32(22,23)27-3-6-8(18)9(19)12(28-6)17-5-16-7-10(13)14-4-15-11(7)17/h4-6,8-9,12,18-19H,2-3H2,1H3,(H,20,21)(H,22,23)(H,24,25)(H2,13,14,15)/t6-,8-,9-,12-/m1/s1

InChI Key

ISCLZDJGLPCZAS-WOUKDFQISA-N

Isomeric SMILES

CCOP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O

Canonical SMILES

CCOP(=O)(O)OP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues of ATP

Adenosine Triphosphate (ATP)
  • Role in Enzymatic Activity : ATP is essential for helicase function, as seen in GP46F13, a P-loop NTPase from Lactococcus lactis phage F13. GP46F13 requires ATP and Mg²⁺ for optimal DNA unwinding activity, with maximal activity observed at 5 mM ATP and equimolar Mg²⁺ concentrations .
  • Oligomerization : Like RepA (a plasmid-encoded helicase), GP46F13 forms oligomers in the presence of ATP, suggesting cooperative mechanisms in DNA replication .
  • Substrate Specificity : ATP-dependent helicases preferentially bind DNA substrates with free 5′ ends, a feature shared by GP46F13 and RepA .
Uridine Triphosphate (UTP)
  • Dephosphorylation Kinetics : Metal ions like Mg²⁺ and Zn²⁺ promote ATP and UTP dephosphorylation. ATP dephosphorylation is faster than UTP under similar conditions, likely due to differences in phosphate group accessibility .
Adenosine Tetraphosphate (ApppD)
  • Synthesis and Purification : ApppD, an ATP analog with an additional phosphate group, is synthesized via methods requiring rigorous NMR validation. Its purification challenges mirror those of ATP, ADP, and AMP due to similar ionic profiles during chromatography .
Creatine Derivatives
  • Ethyl Modifications: Creatine ethyl ester, unlike creatine monohydrate, includes an ethyl group to enhance bioavailability. While structurally distinct from Ethyl ATP, this highlights how ethylation can alter pharmacokinetics .

Biochemical Interactions and Energy Metabolism

Compound Key Function Optimal Conditions (ATP Example) Reference
ATP Helicase activation (GP46F13) 5 mM ATP, 5 mM Mg²⁺, pH 8.0, 37°C
UTP RNA synthesis; slower dephosphorylation Mg²⁺-dependent, pH 7.4
ApppD ATP analog with extended phosphate chain Requires ion-exchange chromatography
Creatine Ethyl Ester Enhances ATP regeneration in muscles Bioavailability > creatine monohydrate

Hypothetical Properties of Ethyl ATP

  • Stability : Ethylation may increase lipid solubility, enhancing membrane permeability.
  • Enzymatic Compatibility : The ethyl group could sterically hinder ATP-binding pockets in enzymes like helicases, reducing activity compared to unmodified ATP.
  • Metabolic Role : Similar to creatine ethyl ester, Ethyl ATP might act as a prodrug, slowly releasing ATP in vivo.

Q & A

Q. What are the structural and functional characteristics of adenosine triphosphate (ATP), and how do they inform studies on ethyl ATP derivatives?

ATP consists of an adenine base, ribose sugar, and three phosphate groups. Its hydrolysis releases energy (−57 kJ/mol Gibbs free energy) critical for cellular processes like ion transport (e.g., sodium-potassium pump) . Ethyl ATP, a derivative, likely retains the core structure but includes an ethyl modification, potentially altering solubility, stability, or receptor binding. Researchers should characterize ethyl ATP using techniques such as infrared ion spectroscopy (as applied to ATP in ) to compare structural deviations and functional impacts.

Q. What methodological approaches are used to quantify extracellular ATP levels in experimental models?

Bioluminescent luciferin-luciferase assays are standard for ATP quantification. For example, in traumatic brain injury models, cerebral microdialysis coupled with this assay detected ATP efflux (baseline: ~0.1 µM; post-injury: up to 10 µM in hippocampus) . Ethyl ATP studies could adopt similar protocols, adjusting for potential interference from the ethyl group. High-performance liquid chromatography (HPLC) or mass spectrometry may also validate results .

Q. How is ATP handled safely in laboratory settings, and what are its solubility properties?

ATP is water-soluble (insoluble in ethanol/ether) and non-toxic (rat oral LD₅₀ > 2000 mg/kg) . Researchers should use impervious gloves, goggles, and work in ventilated areas to avoid inhalation/contact. Ethyl ATP’s solubility may differ; preliminary tests in aqueous/organic solvents are recommended.

Advanced Research Questions

Q. How can researchers design experiments to analyze dynamic changes in extracellular ATP (or ethyl ATP) in trauma models?

In controlled cortical impact (CCI) models, microdialysis probes collect extracellular fluid at timed intervals. ATP levels are measured pre- and post-injury, with covariates (e.g., baseline ATP) analyzed via repeated-measures ANCOVA to account for individual variability . For ethyl ATP, dose-response studies could evaluate its release kinetics under similar conditions.

Q. What statistical methods address longitudinal ATP data in trauma or disease models?

  • Baseline adjustments : Use ANCOVA with pre-injury values as covariates to control for initial variability .
  • Time-series analysis : Repeated-measures ANOVA identifies post-injury trends (e.g., ATP peaks at 10 min post-CCI) .
  • Multiple comparisons : Tukey’s test corrects for group-wise differences (e.g., cortex vs. hippocampus ATP efflux) .

Q. How do contradictory findings about ATP’s role in different pathologies inform ethyl ATP research?

ATP infusion improved weight and quality of life in advanced lung cancer , but its efflux post-trauma may exacerbate inflammation . Ethyl ATP studies must contextualize outcomes:

  • Model specificity : Cachexia vs. acute injury models yield divergent ATP effects.
  • Receptor profiling : Ethyl ATP’s interaction with purinergic receptors (P2X/P2Y) should be mapped via competitive binding assays .

Q. What advanced techniques characterize the structural and energetic properties of ethyl ATP?

  • Infrared ion spectroscopy : Resolves gas-phase structures of ATP derivatives by comparing vibrational modes (e.g., phosphate vs. ethyl group signatures) .
  • Theoretical modeling : Density functional theory (DFT) predicts ethyl ATP’s stability and hydrolysis energetics relative to ATP .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl adenosine triphosphate
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Ethyl adenosine triphosphate

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